molecular formula C13H13N3O3 B2531263 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine CAS No. 571150-40-8

1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine

Cat. No.: B2531263
CAS No.: 571150-40-8
M. Wt: 259.265
InChI Key: PENBNISQWFMXAN-UHFFFAOYSA-N
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Description

1-N-(2-Methoxyphenyl)-4-nitrobenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a nitro group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine typically involves the nitration of aniline derivatives followed by substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-N-(2-Methoxyphenyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly employed.

Major Products Formed:

Scientific Research Applications

1-N-(2-Methoxyphenyl)-4-nitrobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
  • 2-Methoxy-5-(phenylamino)methylphenol
  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: 1-N-(2-Methoxyphenyl)-4-nitrobenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-13-5-3-2-4-12(13)15-11-7-6-9(16(17)18)8-10(11)14/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENBNISQWFMXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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